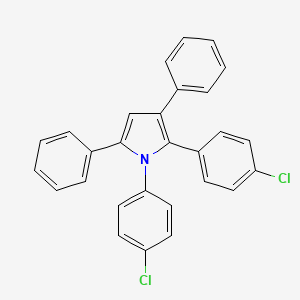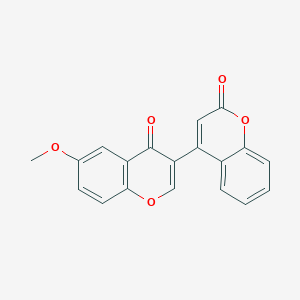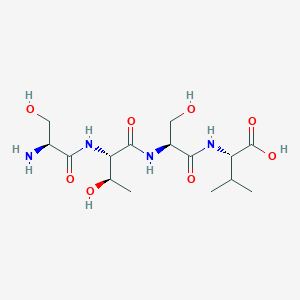![molecular formula C47H76O4 B12520833 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione CAS No. 816453-83-5](/img/structure/B12520833.png)
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is a chemical compound known for its unique structural properties. It is a diketone, meaning it contains two ketone groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione typically involves the reaction of 4-(hexadecyloxy)benzaldehyde with acetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is used in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and as a reactant in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione involves its interaction with molecular targets through its diketone groups. These groups can form complexes with metal ions, which can then participate in various biochemical pathways. The aromatic rings also allow for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Bis(4-hydroxyphenyl)-1,3-propanedione
- 1,3-Diphenyl-1,3-propanedione
Comparison
1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione is unique due to its long alkyl chains (hexadecyloxy groups), which impart hydrophobic properties and influence its solubility and reactivity. In contrast, similar compounds with shorter or no alkyl chains exhibit different physical and chemical properties, making this compound particularly useful in applications requiring hydrophobic interactions.
Propriétés
Numéro CAS |
816453-83-5 |
|---|---|
Formule moléculaire |
C47H76O4 |
Poids moléculaire |
705.1 g/mol |
Nom IUPAC |
1,3-bis(4-hexadecoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C47H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-50-44-35-31-42(32-36-44)46(48)41-47(49)43-33-37-45(38-34-43)51-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3 |
Clé InChI |
ISYNZFXBYCDILD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)


![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

![[3,7,8-Tris(acetyloxymethyl)phenazin-2-yl]methyl acetate](/img/structure/B12520800.png)
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)


![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)

![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)

